2-(4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is an organic compound that features a fluorophenyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-fluoroaniline with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with chloroacetyl chloride to introduce the acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-(4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone
- 4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylthioacetic acid
Uniqueness
2-(4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of a fluorophenyl group and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8FN3OS |
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Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H8FN3OS/c11-8-3-1-7(2-4-8)5-9(15)13-10-14-12-6-16-10/h1-4,6H,5H2,(H,13,14,15) |
InChI Key |
YJGSUVQRGOCUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=CS2)F |
Origin of Product |
United States |
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